molecular formula C19H18N2O6 B4912664 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid

Cat. No.: B4912664
M. Wt: 370.4 g/mol
InChI Key: QAUDJDKFRZAOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid is a complex organic compound that features a pyrrolidine ring, a furan ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid typically involves multiple steps

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Furan Ring Introduction: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: Substitution reactions can be employed to replace specific functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield additional oxo-containing compounds, while reduction reactions may produce hydroxyl-containing derivatives.

Scientific Research Applications

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and furan derivatives, such as:

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar chemical properties.

    Furan-2-carboxylic acids: These compounds contain the furan ring and are used in similar chemical reactions.

Uniqueness

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(furan-2-ylmethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-16(8-9-18(24)25)20(12-14-7-4-10-27-14)15-11-17(23)21(19(15)26)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDJDKFRZAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.